2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid
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Overview
Description
2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid typically involves the condensation of pyrrole-2-carboxaldehyde with taurine (2-aminoethanesulfonic acid) under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonic acid group.
Scientific Research Applications
2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-1-yl)ethanamine
- 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole
Uniqueness
2-(((1H-Pyrrol-2-yl)methylene)amino)ethanesulfonic acid is unique due to its combination of a pyrrole ring with a sulfonic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
71691-06-0 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethylideneamino)ethanesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c10-13(11,12)5-4-8-6-7-2-1-3-9-7/h1-3,6,9H,4-5H2,(H,10,11,12) |
InChI Key |
POMZXOLYWDXTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NCCS(=O)(=O)O |
Origin of Product |
United States |
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